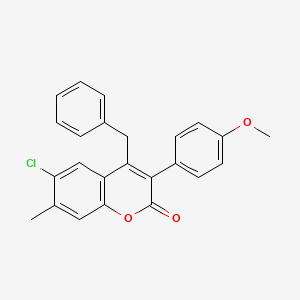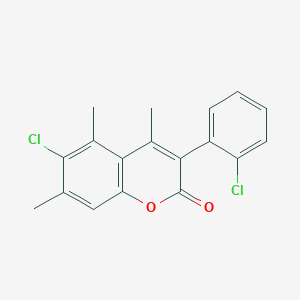
4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Indazole derivatives have been found to possess anti-inflammatory activity , suggesting that they may target enzymes or receptors involved in the inflammatory response.
Mode of Action
Indazole derivatives have been shown to exhibit anti-inflammatory activity , which could involve the inhibition of pro-inflammatory enzymes or signaling pathways.
Biochemical Pathways
Given the anti-inflammatory activity of indazole derivatives , it is plausible that this compound may influence pathways related to inflammation, such as the cyclooxygenase (COX) or lipoxygenase (LOX) pathways.
Result of Action
Indazole derivatives have been reported to exhibit anti-inflammatory activity , suggesting that they may reduce the production of pro-inflammatory mediators or inhibit the activation of immune cells.
Métodos De Preparación
The synthesis of 4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
4,5,6,7-Tetrahydro-1H-indazol-5-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,5,6,7-Tetrahydro-1H-indazol-5-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes and pathways involved in diseases.
Industry: It is used in the development of new materials and chemical processes
Comparación Con Compuestos Similares
4,5,6,7-Tetrahydro-1H-indazol-5-amine dihydrochloride is unique due to its specific structural features and reactivity. Similar compounds include:
Indazole: A parent compound with a similar core structure but different functional groups.
3,5-Diaminoindazole: Known for its kinase inhibitory activity.
2,3-Disubstituted tetrahydro-2H-indazoles: Studied for their anti-inflammatory potential. These compounds share some chemical properties but differ in their specific applications and biological activities.
Propiedades
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazol-5-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c8-6-1-2-7-5(3-6)4-9-10-7;;/h4,6H,1-3,8H2,(H,9,10);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDUZMHOIVQJGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=NN2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















